Diethenylphosphinic chloride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34833-61-9 |
|---|---|
Molecular Formula |
C4H6ClOP |
Molecular Weight |
136.51 g/mol |
IUPAC Name |
1-[chloro(ethenyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6ClOP/c1-3-7(5,6)4-2/h3-4H,1-2H2 |
InChI Key |
JQEPGTUPPHIQSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(C=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Diethenylphosphinic Chloride
Precursor Synthesis and Halogenation Reactions
The creation of diethenylphosphinic chloride fundamentally relies on the initial construction of its vinylic phosphorus framework and the subsequent introduction of the reactive chloride atom. This process can be approached through various precursor molecules and chlorinating agents.
Carboxylic Acid Precursors in Acyl Chloride Formation
While this compound is not derived directly from a carboxylic acid, the conversion of carboxylic acids to acyl chlorides is an analogous and well-established transformation in organic chemistry that provides a conceptual basis for understanding the chlorination of phosphorus-based acids. chemicalbook.comwikipedia.org The functional group of a carboxylic acid, R-COOH, can be converted to an acyl chloride, R-COCl, by replacing the hydroxyl (-OH) group with a chlorine atom. wikipedia.org This type of reaction highlights the utility of specific reagents for chlorination, which are also applicable in organophosphorus chemistry.
Thionyl Chloride and Phosphorus Halide Reagents in Chlorination
The conversion of phosphinic acids to phosphinic chlorides is a key step in the synthesis of compounds like this compound. Thionyl chloride (SOCl₂) and phosphorus halides, such as phosphorus pentachloride (PCl₅), are common reagents for this transformation. prepchem.com
Thionyl chloride is a versatile reagent for converting phosphinic acids into their corresponding phosphinic chlorides. For instance, diphenylphosphinic acid can be converted to diphenylphosphinic chloride by refluxing with thionyl chloride. prepchem.com This method is effective, though the reaction conditions can be harsh.
Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent. It reacts with phosphinic acids to yield the desired phosphinic chloride. google.com For example, it can be used to convert vinylphosphonic acid esters into vinylphosphonic dichloride at elevated temperatures. rsc.org
The general reaction for the chlorination of a phosphinic acid can be represented as: R₂P(O)OH + SOCl₂ → R₂P(O)Cl + SO₂ + HCl or R₂P(O)OH + PCl₅ → R₂P(O)Cl + POCl₃ + HCl
Table 1: Common Chlorinating Agents for Phosphinic Acids
| Reagent | Formula | Typical Reaction |
|---|---|---|
| Thionyl Chloride | SOCl₂ | Conversion of phosphinic acids to phosphinic chlorides. prepchem.com |
| Phosphorus Pentachloride | PCl₅ | Chlorination of phosphinic acids and their esters. google.comrsc.org |
| Oxalyl Chloride | (COCl)₂ | Used for converting carboxylic acids to acyl chlorides, and can be applied in related transformations. wikipedia.org |
Strategic Approaches for Introducing Vinylic Substituents
A crucial aspect of synthesizing this compound is the formation of the phosphorus-vinyl bonds. A primary method for achieving this is through the use of Grignard reagents. Vinylmagnesium bromide or chloride can be reacted with a phosphorus-containing electrophile like phosphorus oxychloride (POCl₃) to introduce the vinyl groups. researchgate.netchemicalbook.com The reaction stoichiometry can be controlled to achieve the desired degree of substitution. For instance, the slow addition of a Grignard reagent to phosphorus oxychloride in an ethereal solvent at low temperatures can lead to the formation of the corresponding phosphinic chloride. nih.gov
The reaction proceeds as follows: 2 CH₂=CHMgBr + POCl₃ → (CH₂=CH)₂P(O)Cl + 2 MgBrCl
Another approach involves the synthesis of vinylphosphonic acid dichloride as a precursor. prepchem.comgoogle.com This can be prepared through various routes, including the reaction of PCl₃ with acetaldehyde. wikipedia.org
Table 2: Methods for Introducing Vinylic Substituents
| Method | Reagents | Description |
|---|---|---|
| Grignard Reaction | Vinylmagnesium halide, POCl₃ | A common method for forming P-C bonds by reacting a Grignard reagent with a phosphorus electrophile. researchgate.netchemicalbook.comnih.gov |
| From Vinylphosphonic Acid Derivatives | Vinylphosphonic acid esters, PCl₅ | Conversion of ester derivatives to the corresponding dichloride. rsc.orggoogle.com |
Advanced Synthetic Routes and Optimization
To improve yields, purity, and scalability, advanced synthetic strategies are employed. These often focus on creating controlled reaction environments and may involve catalytic processes or multi-step sequences for more complex derivatives.
Controlled Reaction Environments and Catalysis in Synthesis
The synthesis of phosphinic chlorides can be optimized by carefully controlling reaction parameters such as temperature, solvent, and the rate of reagent addition. For example, in Grignard reactions with phosphorus oxychloride, maintaining a low temperature during the addition of the Grignard reagent is critical to limit over-substitution and side reactions. nih.gov The choice of solvent, typically an anhydrous ether, is also crucial for the stability and reactivity of the Grignard reagent. orgsyn.org
Catalysis can play a significant role in the synthesis of organophosphorus compounds. While not always directly applied to the final chlorination step, catalytic methods are vital for preparing precursors. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for forming P-C bonds, including those with vinylic groups. google.com The use of catalysts like aluminum trichloride (B1173362) is reported in the condensation of alkyl and aryl halides with phosphorus trichloride. google.com
Multi-step Synthetic Sequences for Complex Phosphinic Chloride Derivatives
The synthesis of more complex phosphinic chloride derivatives often necessitates multi-step reaction sequences. walisongo.ac.id These sequences allow for the gradual construction of the target molecule, with purification of intermediates at each stage to ensure the final product's purity. A multi-step synthesis might involve the initial creation of a monovinylphosphonic dichloride, followed by a second reaction to introduce the second vinyl group, and finally, a chlorination step if the acid is formed as an intermediate.
For example, a synthetic plan could involve:
Synthesis of a vinylphosphorus precursor: Such as vinylphosphonic dichloride. prepchem.com
Selective reaction: Reacting the precursor with one equivalent of a vinylating agent.
Hydrolysis: Converting the resulting product to a phosphinic acid.
Chlorination: Using a reagent like thionyl chloride to form the final phosphinic chloride. prepchem.com
This stepwise approach provides greater control over the final structure of the molecule.
Mechanistic Investigations of Formation Reactions
The formation of this compound, while not as extensively documented as its aryl or alkyl counterparts, is understood to proceed through established pathways common in organophosphorus chemistry. The mechanistic details primarily revolve around the nucleophilic character of the vinyl group source and the electrophilic nature of the phosphorus center.
Nucleophilic Addition-Elimination Processes in Acid Chloride Synthesis
The synthesis of phosphinic chlorides, including this compound, from phosphorus oxychloride (POCl₃) and an organometallic reagent is a classic example of a nucleophilic substitution reaction at a tetrahedral phosphorus center. The generally accepted mechanism is a nucleophilic addition-elimination pathway.
The reaction typically employs a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent), which acts as the nucleophile. The carbon atom of the vinyl group, bearing a partial negative charge, attacks the electrophilic phosphorus atom of phosphorus oxychloride. This initiates a sequence of addition and elimination steps.
Step 1: First Nucleophilic Addition-Elimination The first equivalent of the vinyl Grignard reagent attacks the phosphorus atom of POCl₃. This forms a pentacoordinate intermediate which is generally unstable. The intermediate rapidly eliminates a chloride ion to form ethenylphosphonic dichloride (vinylphosphonic dichloride).
Step 2: Second Nucleophilic Addition-Elimination A second equivalent of the vinyl Grignard reagent then attacks the phosphorus center of the newly formed ethenylphosphonic dichloride. This again proceeds through a transient pentacoordinate intermediate, which subsequently eliminates another chloride ion. The product of this step is this compound.
This mechanism is analogous to the well-established synthesis of other phosphinic chlorides, such as diphenylphosphinic chloride from phenylmagnesium bromide and POCl₃. chemicalbook.com The reaction's progression is driven by the formation of a stable phosphoryl (P=O) bond and the departure of the good leaving group, chloride.
Kinetic studies on analogous systems, such as the aminolysis of diphenylphosphinic chloride, support a concerted (Sₙ2-like) mechanism where bond formation and bond cleavage occur in a single transition state. researchgate.net However, a stepwise pathway involving a discrete pentacoordinate intermediate can also be operative, particularly depending on the nature of the nucleophile and solvent. For reactions involving powerful nucleophiles like Grignard reagents, the reaction at the phosphorus center is typically rapid.
Table 1: Comparison of Reagents in Phosphinic Chloride Synthesis
| Starting Material | Nucleophilic Reagent | Product | Reference |
| Phosphorus Oxychloride (POCl₃) | Phenylmagnesium Bromide | Diphenylphosphinic Chloride | chemicalbook.com |
| Phosphorus Oxychloride (POCl₃) | Vinylmagnesium Bromide | This compound | researchgate.netrsc.org |
| Diphenylphosphinic Acid | Thionyl Chloride (SOCl₂) | Diphenylphosphinic Chloride | prepchem.com |
This interactive table allows for a comparison of different synthetic routes to phosphinic chlorides.
Elucidation of Stereochemical Outcomes in Vinylic Systems
The phosphorus atom in this compound is prochiral. While the molecule itself is achiral due to the presence of two identical vinyl groups, understanding the stereochemical course of reactions at the phosphorus center is crucial, especially when different substituents are involved, leading to P-stereogenic compounds.
Investigations into the synthesis of related P-stereogenic vinylphosphine oxides have provided significant insights into the stereochemical outcomes of nucleophilic substitution at a phosphorus center bearing a vinyl group. A practical method for synthesizing optically pure alkylphenylvinylphosphine oxides involves the nucleophilic displacement of a leaving group on a P-stereogenic phosphinate by a vinyl nucleophile. acs.org
The stereochemical outcome of such reactions—whether they proceed with retention or inversion of configuration at the phosphorus center—is highly dependent on the reaction mechanism.
Inversion of Configuration: This outcome is characteristic of a direct Sₙ2-like backside attack. The nucleophile approaches the phosphorus atom from the side opposite to the leaving group, leading to a Walden inversion at the phosphorus center.
Retention of Configuration: This can occur through a mechanism involving the formation of a pentacoordinate intermediate (a trigonal bipyramid). If the entering and leaving groups occupy equatorial and apical positions, respectively (or vice-versa), and a process known as pseudorotation occurs before the leaving group departs, the original stereochemistry can be retained.
Studies on the reaction of P-stereogenic phosphinates with Grignard reagents to form vinyl phosphinates have shown that the stereochemical pathway can be controlled. For instance, the addition of Grignard reagents to vinyl phosphinates has been used to create P,C-stereogenic phosphinates, often yielding single stereoisomers. rsc.orgnih.gov This demonstrates that high stereoselectivity is achievable in reactions involving vinylic phosphorus systems.
While specific stereochemical studies on the formation of this compound itself are not widely reported, the principles derived from these analogous vinylic systems are applicable. The reaction of a chiral ethenylphosphonic chloride derivative with a second nucleophile would be expected to follow these established stereochemical pathways.
Table 2: Stereochemical Control in Vinylic Phosphorus Synthesis
| Reaction Type | Substrate | Reagent | Outcome | Significance | Reference |
| Nucleophilic Displacement | P-stereogenic Alkylphenylphosphinate | Vinyl Grignard | Inversion or Retention | Demonstrates controllable stereospecific synthesis of vinylphosphine oxides. | acs.org |
| Nucleophilic Addition | Sₚ-Menthyl Phenylphosphinate (vinyl-substituted) | Grignard Reagents | High Diastereoselectivity | Formation of P,C-stereogenic compounds with high stereocontrol. | rsc.orgnih.gov |
This interactive table summarizes key findings on stereochemical control in related vinylic phosphorus systems.
Reactivity and Reaction Mechanisms of Diethenylphosphinic Chloride
Nucleophilic Acyl Substitution Reactions
The core of diethenylphosphinic chloride's reactivity lies in nucleophilic acyl substitution at the phosphorus atom. This process involves the replacement of the chloride, a good leaving group, by a variety of nucleophiles.
General Principles of Acyl Chloride Reactivity
Acyl chlorides, including phosphinic chlorides, are characterized by a highly electrophilic carbonyl or phosphoryl center. The carbon or phosphorus atom bears a partial positive charge due to the electron-withdrawing effects of the bonded oxygen and chlorine atoms. This electrophilicity makes them susceptible to attack by nucleophiles.
The general mechanism for nucleophilic acyl substitution can proceed through two primary pathways: a one-step concerted mechanism (SN2-like) or a two-step addition-elimination mechanism. In the context of phosphinic chlorides, the reaction often proceeds through a tetrahedral intermediate, characteristic of the addition-elimination pathway. The nucleophile attacks the electrophilic phosphorus atom, leading to the formation of a transient pentacoordinate phosphorus intermediate. The subsequent departure of the chloride ion results in the formation of the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substituents on the phosphorus atom.
Reactivity with Oxygen-Nucleophiles: Esterification Pathways
The reaction with an alcohol (R-OH) would proceed via nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center of this compound. This leads to the formation of a protonated phosphinic ester and a chloride ion. A subsequent deprotonation step, often facilitated by a base or another alcohol molecule, yields the final phosphinic ester and hydrochloric acid.
Table 1: Postulated Products of Esterification of this compound
| Reactant (Alcohol) | Postulated Product (Phosphinic Ester) |
| Methanol | Methyl diethenylphosphinate |
| Ethanol | Ethyl diethenylphosphinate |
| Isopropanol | Isopropyl diethenylphosphinate |
Note: This table is based on the general reactivity of phosphinic chlorides and does not represent experimentally verified data for this compound.
Reactivity with Nitrogen-Nucleophiles: Amidation Pathways
Similarly, nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, are anticipated to react with this compound to form the corresponding phosphinic amides. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack on the phosphorus atom.
For instance, the reaction with ammonia would yield diethenylphosphinic amide. With a primary amine (R-NH2) or a secondary amine (R2NH), N-substituted or N,N-disubstituted diethenylphosphinic amides would be formed, respectively. These reactions typically require a stoichiometric amount of a base to neutralize the hydrogen chloride byproduct.
Table 2: Postulated Products of Amidation of this compound
| Reactant (Amine) | Postulated Product (Phosphinic Amide) |
| Ammonia | Diethenylphosphinic amide |
| Methylamine | N-Methyldiethenylphosphinamide |
| Diethylamine | N,N-Diethyldiethenylphosphinamide |
Note: This table is based on the general reactivity of phosphinic chlorides and does not represent experimentally verified data for this compound.
Reactivity with Carbon-Nucleophiles
The reaction of this compound with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, is a potential route for the formation of new carbon-phosphorus bonds. However, specific studies detailing these reactions for this compound are not documented in the available literature. Based on the general reactivity of acyl chlorides, it is plausible that such reactions could lead to the formation of tertiary phosphine (B1218219) oxides, where the chlorine atom is replaced by the organic group from the organometallic reagent. The success of such reactions would likely depend on the careful control of reaction conditions to avoid side reactions involving the vinyl groups.
Electrophilic Reactions Involving Vinylic Moieties
The two vinyl groups attached to the phosphorus atom in this compound introduce the possibility of electrophilic addition reactions at the carbon-carbon double bonds.
Addition Reactions Across Carbon-Carbon Double Bonds
The carbon-carbon double bonds of the vinyl groups are electron-rich and can be attacked by electrophiles. Classic electrophilic addition reactions, such as halogenation (with Br2 or Cl2), hydrohalogenation (with HBr or HCl), and hydration (in the presence of a strong acid catalyst), could potentially occur.
However, the strong electron-withdrawing nature of the phosphinyl group (-P(O)Cl) is expected to deactivate the vinyl groups towards electrophilic attack. This deactivation occurs because the phosphinyl group withdraws electron density from the double bonds, making them less nucleophilic. Consequently, more forcing reaction conditions might be necessary for such additions to proceed compared to simple alkenes. Furthermore, the potential for polymerization of the vinyl groups under certain conditions, especially in the presence of radical initiators or strong acids, should be considered as a competing reaction pathway. Due to the lack of specific experimental data, the precise outcomes and conditions for these reactions remain speculative.
Cycloaddition Chemistry
The vinyl groups of this compound present the potential for participation in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. In these reactions, the this compound would act as the dienophile or dipolarophile, reacting with a corresponding diene or 1,3-dipole to form cyclic structures.
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. For this compound to act as a dienophile, it would react with a diene, leading to the formation of a phosphacyclohexene derivative. The reactivity in these reactions is generally enhanced by the presence of electron-withdrawing groups on the dienophile. The phosphorus atom's electronegativity and the presence of the chlorine atom could influence the electrophilicity of the vinyl groups, potentially making them suitable dienophiles.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. In this context, this compound could react with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. chesci.comwikipedia.orgresearchgate.netresearchgate.netrsc.orgyoutube.commdpi.comyoutube.comnih.govnih.govorganic-chemistry.org For instance, reaction with a nitrone would yield an isoxazolidine-containing phosphinic chloride, while reaction with an azide (B81097) would lead to a triazoline derivative. The success and regioselectivity of these reactions are governed by the frontier molecular orbital (FMO) energies of the reactants. wikipedia.org
Derivatization Strategies Employing Diethenylphosphinic Chloride
Methodological Advancements in Derivatization Protocols
Reaction Conditions and Solvent Systems
The reactivity of the phosphorus-chlorine (P-Cl) bond in phosphinic chlorides is central to their derivatization. These compounds readily react with nucleophiles such as alcohols and amines. The choice of reaction conditions and solvent systems is critical to ensure a complete and clean derivatization reaction, minimizing the formation of byproducts.
Reaction Conditions:
Key parameters influencing the derivatization of phosphinic chlorides include temperature, reaction time, pH, and the use of catalysts.
Temperature: Derivatization reactions involving phosphinic chlorides can often be performed at room temperature. However, for less reactive nucleophiles or sterically hindered compounds, elevated temperatures may be necessary to drive the reaction to completion. For instance, some derivatization reactions of related chlorides are conducted at temperatures ranging from 60°C to 80°C. thermofisher.com
Reaction Time: The time required for complete derivatization can vary from a few minutes to several hours. The progress of the reaction is typically monitored using a suitable analytical technique, such as GC or HPLC, to determine the optimal reaction time.
pH: The pH of the reaction medium is a critical factor, especially when derivatizing with amines or other pH-sensitive functional groups. Alkaline conditions (pH 9-10) are often employed to ensure that amines are in their deprotonated, nucleophilic form. chromatographyonline.com However, excessively high pH can lead to the hydrolysis of the phosphinic chloride or the resulting derivative. thermofisher.com
Catalysts: In some cases, a catalyst may be added to facilitate the derivatization reaction. Common catalysts for reactions involving organophosphorus compounds include tertiary amines like pyridine (B92270) or triethylamine, which can act as nucleophilic catalysts and acid scavengers.
Solvent Systems:
The choice of solvent is crucial for ensuring that all reactants are soluble and that the solvent does not interfere with the derivatization reaction. Common solvents used for derivatization reactions of phosphinic chlorides and related compounds include:
Acetonitrile: A polar aprotic solvent that is widely used in HPLC and is a good solvent for a broad range of organic compounds. Kinetic studies of the reactions of diphenyl phosphinic chloride with pyridines have been conducted in acetonitrile. thermofisher.com
Dichloromethane: A versatile solvent that is effective at dissolving a wide range of organic compounds. It has been used in the hydrolysis of diphenylphosphinyl chloride. nih.gov
Pyridine: Can act as both a solvent and a catalyst in reactions involving acid chlorides. It is particularly useful for reactions that produce hydrochloric acid as a byproduct, as it can neutralize the acid. chromatographyonline.com
The following table summarizes typical reaction conditions for the derivatization of compounds analogous to diethenylphosphinic chloride, providing a reference for potential starting points for method development.
| Derivatizing Agent | Analyte Type | Solvent System | Temperature | Reaction Time | pH | Catalyst |
| Diphenylphosphinyl chloride | 1,2-diols | Pyridine | Not specified | Not specified | Not applicable | Pyridine (as solvent and catalyst) |
| Pyrene Sulfonyl Chloride | Biogenic amines | Acetonitrile/Saturated sodium carbonate solution | 60°C | 15 min | ~9.6 | Not specified |
| 9-Fluorenylmethoxycarbonyl Chloride | Amines, Hydroxyls | Acetonitrile/Water/Borate buffer | Room Temperature | 40 min | 10 | Borate buffer |
This table presents data for analogous compounds due to the lack of specific information for this compound.
Automation and High-Throughput Derivatization Techniques
The manual execution of derivatization procedures can be laborious, time-consuming, and prone to human error, which can affect the reproducibility of results. thermofisher.com Consequently, the automation of derivatization has become an increasingly important aspect of modern analytical chemistry, particularly in high-throughput screening environments. palsystem.com
Automation of Derivatization:
Automated derivatization can be performed using specialized autosamplers and liquid handling systems. palsystem.com These systems can be programmed to perform all the necessary steps of the derivatization procedure, including:
Dispensing of the sample, derivatizing reagent, and solvent/buffer.
Mixing of the reactants.
Incubation at a controlled temperature for a specific time.
Quenching of the reaction.
Injection of the derivatized sample into the chromatographic system.
Automated pre-column derivatization is a common technique where the reaction occurs in the autosampler just before injection. thermofisher.com This "just-in-time" approach ensures high reproducibility as each sample is processed under identical conditions. palsystem.com Post-column derivatization, where the derivatizing reagent is added to the column effluent before it reaches the detector, can also be automated. welch-us.com
High-Throughput Derivatization:
In fields such as drug discovery and metabolomics, there is a need to analyze a large number of samples in a short period. High-throughput screening (HTS) platforms often incorporate automated derivatization to handle the large sample load. washu.edustanford.edu These systems typically use multi-well plates (e.g., 96-well or 384-well plates) to process many samples in parallel. washu.edu
While specific high-throughput derivatization methods for this compound are not described in the literature, the general principles of automated liquid handling and parallel processing are applicable. The development of such a method would involve optimizing the derivatization reaction for speed and efficiency and integrating it into an automated workflow. The stability of the derivatized product is also a crucial consideration for high-throughput applications, as samples may need to wait in the autosampler for some time before analysis.
The potential for automation and high-throughput derivatization of this compound exists, leveraging the technologies developed for other analytes and derivatizing agents. Such an approach would offer significant advantages in terms of sample throughput, reproducibility, and reduced analyst intervention.
Extensive searches for scientific literature and data concerning the polymerization behavior and specific applications of the chemical compound "this compound" have yielded no direct results. This includes inquiries into its participation in radical polymerization, controlled living polymerization techniques, condensation polymerization, or its use in graft polymerization and surface modification strategies.
While general information exists for the polymerization of other vinyl and phosphorus-containing monomers, and various polymerization techniques are well-documented for a wide range of compounds, specific research findings, data tables, or detailed studies concerning "this compound" could not be located.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline focusing solely on this specific compound. The available scientific literature does not appear to cover the synthesis of polymers from "this compound" or its derivatives in the manner requested.
Polymerization and Polymer Science Applications of Diethenylphosphinic Chloride
Synthesis of Functional Polymers and Copolymers
Covalent Adaptable Networks (CANs) and Dynamic Covalent Chemistry
Covalent Adaptable Networks (CANs) are a class of polymers that possess dynamic covalent bonds, allowing them to be reprocessed, repaired, and recycled. This innovative field utilizes reversible chemical reactions to create robust yet adaptable materials. Dynamic covalent chemistry, the foundation of CANs, involves the formation and breakage of covalent bonds under specific stimuli, such as heat or light.
Currently, there is no scientific literature available that describes the use of diethenylphosphinic chloride as a building block for Covalent Adaptable Networks or its application in dynamic covalent chemistry. The potential for the phosphorus-vinyl groups of this monomer to participate in reversible reactions suitable for CANs has not been investigated or reported.
Advanced Polymeric Materials and Composites
The incorporation of phosphorus-containing monomers into polymers is a well-established strategy for enhancing various material properties, most notably flame retardancy. However, the specific contributions of this compound to the development of advanced polymeric materials and composites remain undocumented.
Development of Phosphorus-Containing Polymers for Specialized Applications
The synthesis of phosphorus-containing polymers is a significant area of research, leading to materials with applications ranging from biomedical devices to flame-retardant textiles. These polymers are typically synthesized through various polymerization techniques, including polycondensation and free-radical polymerization.
A review of existing literature reveals no specific studies on the synthesis or polymerization of this compound to create polymers for specialized applications. While general methods for creating phosphorus-containing polymers are well-documented, the specific reaction conditions, characterization, and application of polymers derived from this compound are not described.
Polymer Nanocomposites and Hybrid Materials
Polymer nanocomposites, which involve the dispersion of nanoscale fillers within a polymer matrix, often exhibit remarkably improved properties compared to the neat polymer. Phosphorus-containing polymers have been utilized in nanocomposite formulations to enhance flame retardancy and thermal stability.
There is a lack of research on the use of polymers derived from this compound in the formulation of polymer nanocomposites or hybrid materials. Consequently, no data is available on the types of nanofillers used, the methods of composite preparation, or the resulting properties of such materials.
Polymers with Enhanced Thermal, Mechanical, or Optical Properties
The introduction of phosphorus-containing moieties into a polymer backbone can significantly influence its thermal stability, mechanical strength, and optical characteristics. For instance, the inherent char-forming tendency of phosphorus compounds upon heating can lead to enhanced thermal resistance.
As there are no published studies on polymers synthesized from this compound, there is no data available regarding their thermal, mechanical, or optical properties. The table below illustrates the type of data that would be expected from such research, but it remains unpopulated due to the absence of relevant studies.
Table 1: Hypothetical Properties of Polymers Derived from this compound
| Property | Measurement | Value |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | °C | Data not available |
| Decomposition Temperature (Td) | °C | Data not available |
| Char Yield at 800 °C | % | Data not available |
| Mechanical Properties | ||
| Tensile Strength | MPa | Data not available |
| Young's Modulus | GPa | Data not available |
| Elongation at Break | % | Data not available |
| Optical Properties | ||
| Refractive Index | - | Data not available |
| Optical Transparency | %T | Data not available |
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy Applications (IR, Raman) for Structural Elucidation
The infrared and Raman spectra of diethenylphosphinic chloride are characterized by absorption bands and scattering peaks corresponding to the stretching and bending vibrations of its primary functional groups. The most prominent of these are the phosphoryl (P=O), phosphorus-chlorine (P-Cl), and vinyl (C=C, =C-H) groups.
Key Vibrational Modes for this compound:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| P=O Stretch | 1250 - 1300 | A strong absorption in the IR spectrum, characteristic of the phosphoryl group. Its exact position can be influenced by the electronegativity of adjacent substituents. |
| P-Cl Stretch | 450 - 600 | A strong to medium intensity band, typically found in the lower frequency region of the mid-IR spectrum. |
| C=C Stretch | 1600 - 1650 | A medium intensity band in both IR and Raman spectra, confirming the presence of the vinyl moieties. |
| =C-H Stretch (vinyl) | 3000 - 3100 | Appears in the characteristic region for unsaturated C-H bonds, typically of medium to weak intensity. |
| =C-H Bend (vinyl) | 900 - 1000 | Out-of-plane bending vibrations (wagging) of the vinyl hydrogens often produce strong bands in the IR spectrum. |
Note: The exact peak positions can vary based on the physical state of the sample (solid, liquid, or gas) and the specific instrumentation used.
Comparative analysis of IR and Raman spectra provides complementary information. Due to selection rules, vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. For this compound, the P=O stretch is typically strong in both, while the C=C stretch can be more prominent in the Raman spectrum.
Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure and Dynamics (¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of this compound in solution. By analyzing the ¹H, ¹³C, and ³¹P nuclei, a complete picture of the molecule's carbon-hydrogen framework and the local environment of the phosphorus atom can be assembled.
³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for organophosphorus compounds. researchgate.netresearchgate.net this compound exhibits a single resonance in the ³¹P NMR spectrum, confirming the presence of a unique phosphorus environment. The chemical shift (δ) for phosphinic chlorides typically falls within a characteristic range. For this compound, the signal is expected in the region for tetracoordinated phosphorus atoms bonded to two carbons, one oxygen (double bond), and one chlorine. researchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the vinyl protons. Due to spin-spin coupling between the protons on the same vinyl group (geminal), adjacent vinyl groups (vicinal), and coupling to the phosphorus nucleus, the spectrum displays a complex multiplet pattern. The protons of the two vinyl groups are chemically equivalent but magnetically non-equivalent, leading to intricate splitting patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows two distinct signals for the two carbons of the vinyl group. The carbon atom directly attached to the phosphorus will show coupling (¹JPC), while the terminal vinyl carbon will exhibit a two-bond coupling (²JPC). The chemical shifts are indicative of sp² hybridized carbons.
Expected NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) Range | Expected Multiplicity & Coupling Constants (J, Hz) |
| ³¹P | +30 to +50 | Singlet (proton decoupled) |
| ¹H | 5.5 - 7.0 | Complex Multiplets (ddd - doublet of doublets of doublets) due to H-H and H-P coupling. |
| ¹³C | 125 - 140 | Doublet (due to C-P coupling) for each of the two unique vinyl carbons. |
Note: Predicted values are based on typical ranges for similar organophosphorus compounds. researchgate.net Actual values require experimental determination.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation pattern upon ionization.
Upon entering the mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of roughly 3:1.
Electron ionization (EI) often imparts enough energy to cause the molecular ion to fragment into smaller, charged species. The analysis of these fragment ions provides a structural fingerprint of the molecule.
Predicted Fragmentation Pathway for this compound (C₄H₆ClOP):
Molecular Ion (M⁺): Peaks will be observed at m/z 136 (for ³⁵Cl) and 138 (for ³⁷Cl).
Loss of Chlorine: A prominent fragment resulting from the cleavage of the P-Cl bond would yield an ion at m/z 101 [(C₂H₃)₂PO]⁺.
Loss of a Vinyl Group: Fragmentation involving the loss of a vinyl radical (•C₂H₃) would lead to a fragment ion at m/z 109 (for ³⁵Cl) and 111 (for ³⁷Cl).
Other Fragments: Further fragmentation could involve the loss of ethene or other small molecules.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
For this compound that exists as a crystalline solid, X-ray diffraction (XRD) is the definitive method for determining its three-dimensional atomic arrangement, including precise bond lengths and angles. By scattering a beam of X-rays off a single crystal, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be resolved.
Structural data for divinylphosphinic chloride is noted in the Landolt-Börnstein database, indicating that its structure has been determined. researchgate.net This analysis would provide key structural parameters.
Key Structural Parameters from XRD:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Bond Lengths: Precise distances between bonded atoms (e.g., P=O, P-Cl, P-C, C=C).
Bond Angles: Angles between adjacent bonds (e.g., O=P-Cl, C-P-C).
Torsional Angles: Defines the conformation of the vinyl groups relative to the rest of the molecule.
Electron Microscopy Techniques (SEM, TEM) for Morphological and Microstructural Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to analyze the morphology and microstructure of solid-state this compound.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the material. For a crystalline or polycrystalline sample of this compound, SEM can reveal details about crystal habit (shape), particle size distribution, and surface texture.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution, allowing for the visualization of internal structure. While less common for small molecule analysis, it could be used to investigate nanoscale features or defects within the crystals if required.
These techniques are not used for molecular structure determination but are crucial for characterizing the physical form of the solid material, which can impact its handling, reactivity, and processing.
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for the analysis of this compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound can be analyzed by GC-MS. The sample is vaporized and passed through a capillary column, which separates it from other components based on boiling point and polarity. The separated compound then enters the mass spectrometer for identification and quantification. Derivatization may sometimes be employed for related phosphorus chlorides to improve their chromatographic behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative, particularly if the compound has limited thermal stability. The sample is separated in the liquid phase before being introduced into the mass spectrometer. This technique is highly sensitive and can be used for both qualitative and quantitative analysis in various sample matrices.
Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Stability
Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA would reveal its thermal stability and decomposition profile. A TGA curve would show the onset temperature of decomposition and the mass loss associated with the volatilization of degradation products.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would show an endothermic peak at its melting point and potentially exothermic peaks if decomposition occurs.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like diethenylphosphinic chloride, these calculations could provide invaluable insights.
Electronic Structure and Bonding Analysis
A primary focus of a quantum chemical study would be the elucidation of the electronic structure and the nature of the chemical bonds within this compound. Techniques such as Density Functional Theory (DFT) and ab initio methods (like Hartree-Fock, Møller-Plesset perturbation theory, or Coupled Cluster) would be employed.
Key areas of investigation would include:
Molecular Orbital (MO) Analysis: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity.
Natural Bond Orbital (NBO) Analysis: NBO analysis would offer a detailed picture of the bonding in terms of localized electron-pair bonds. This would quantify the hybridization of the atoms, the polarity of the P-Cl, P=O, and P-C bonds, and the extent of any hyperconjugation or resonance effects involving the vinyl groups and the phosphoryl group.
Electron Density Distribution: Analysis of the total electron density and its Laplacian could identify regions of charge concentration and depletion, further clarifying the nature of the chemical bonds and potential sites for intermolecular interactions.
A hypothetical data table summarizing the results of such an analysis might look like this:
| Parameter | Calculated Value | Method/Basis Set |
| HOMO Energy | Data not available | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | Data not available | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-311+G(d,p) |
| NBO Charge on P | Data not available | NBO Analysis |
| NBO Charge on Cl | Data not available | NBO Analysis |
| NBO Charge on O | Data not available | NBO Analysis |
| Wiberg Bond Index (P=O) | Data not available | NBO Analysis |
| Wiberg Bond Index (P-Cl) | Data not available | NBO Analysis |
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are powerful tools for investigating reaction mechanisms. For this compound, studies could focus on reactions such as nucleophilic substitution at the phosphorus center or addition reactions at the vinyl groups.
By mapping the potential energy surface, researchers could:
Identify Transition States: Locate the transition state structures for proposed reaction pathways.
Calculate Activation Energies: Determine the energy barriers for these reactions, providing insights into their kinetics.
Elucidate Reaction Mechanisms: Distinguish between different possible mechanisms, for instance, a concerted SN2-type mechanism versus a stepwise addition-elimination pathway for nucleophilic substitution.
A theoretical investigation would generate data that could be presented as follows:
| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Transition State Geometry |
| Hydrolysis | SN2-like | Data not available | Data not available |
| Aminolysis | Addition-Elimination | Data not available | Data not available |
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the molecule in different environments.
Vibrational Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities would yield a theoretical infrared (IR) and Raman spectrum. This would aid in the assignment of experimental spectra and in understanding the vibrational modes associated with specific functional groups, such as the P=O stretch and the C=C stretches of the vinyl groups.
NMR Spectroscopy: Theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts (for 1H, 13C, and 31P) and coupling constants would be a powerful tool for structural elucidation and for confirming the purity of synthesized samples.
A table summarizing predicted spectroscopic data might be structured as:
| Spectroscopic Technique | Predicted Peak/Shift | Assignment |
| IR Spectroscopy | Data not available | P=O stretch |
| IR Spectroscopy | Data not available | C=C stretch |
| 31P NMR | Data not available | P |
| 13C NMR | Data not available | Vinyl Cα |
| 13C NMR | Data not available | Vinyl Cβ |
Molecular Dynamics Simulations
While quantum mechanics provides a detailed picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule or an ensemble of molecules over time.
Conformational Analysis and Intermolecular Interactions
The presence of two vinyl groups allows for rotational flexibility around the P-C bonds. MD simulations could explore the conformational landscape of this compound.
Dihedral Angle Distributions: By tracking the dihedral angles involving the vinyl groups, the most stable conformations and the energy barriers between them could be identified.
Intermolecular Interactions: In a simulation of liquid this compound, the radial distribution functions between different atoms would reveal the nature and strength of intermolecular forces, such as dipole-dipole interactions involving the polar P=O and P-Cl bonds, and weaker van der Waals forces.
Polymer Chain Dynamics and Morphology
Given that vinyl-containing phosphorus compounds can be used as monomers or as flame-retardant additives in polymers, MD simulations could provide insights into the behavior of polymers incorporating this compound.
Amorphous Morphology: For a bulk polymer system, MD simulations could predict properties like the glass transition temperature and the distribution of the phosphorus-containing units within the polymer matrix.
Density Functional Theory (DFT) Applications
DFT has become a powerful tool in modern chemistry for investigating the electronic structure and properties of molecules. For many organophosphorus compounds, DFT calculations have been successfully used to predict various aspects of their chemical nature.
Prediction of Reactivity and Selectivity
In the absence of specific studies on this compound, it is not possible to present detailed findings on the prediction of its reactivity and selectivity through DFT. Generally, such studies would involve the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's susceptibility to nucleophilic or electrophilic attack. Furthermore, reactivity indices derived from DFT, like the Fukui function, would typically be employed to pinpoint the most reactive sites within the molecule.
Catalyst Design and Optimization
DFT has also been instrumental in the field of catalysis, aiding in the design and optimization of catalysts for specific reactions. By modeling the interaction between a catalyst and a substrate, researchers can gain insights into the reaction mechanism and identify key factors that influence catalytic efficiency. However, without foundational DFT studies on this compound, its potential role in or interaction with catalytic systems remains a matter of speculation.
The lack of computational data for this compound means that a data-driven discussion of its reactivity and catalytic potential cannot be provided at this time. Future computational research would be necessary to generate the data required for a comprehensive theoretical analysis of this compound.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes and Sustainable Methodologies
While established methods for the synthesis of phosphinic chlorides exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly routes to diethenylphosphinic chloride. Traditional syntheses often involve multi-step processes and the use of hazardous reagents. Green chemistry principles could be applied to explore alternative pathways, such as:
Direct Catalytic Vinylation: Investigating novel catalytic systems that can directly introduce two vinyl groups onto a phosphorus-containing starting material, such as hypophosphorous acid or its derivatives, would represent a significant advancement. This could potentially reduce the number of synthetic steps and minimize waste generation.
Microwave-Assisted Synthesis: The use of microwave irradiation could accelerate reaction times and improve yields for the synthesis of this compound and its precursors. This technique has shown promise in other areas of organophosphorus chemistry.
Flow Chemistry Approaches: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Design of Advanced Functional Materials Based on this compound Derivatives
The true potential of this compound lies in its use as a monomer and a cross-linking agent for the creation of advanced functional polymers. The resulting polymers, containing phosphorus in their backbone or as pendant groups, can exhibit a range of desirable properties.
Future research in this area could focus on:
Flame Retardant Materials: Phosphorus-containing polymers are well-known for their flame retardant properties. The incorporation of this compound into polymer matrices, either through copolymerization or as an additive that can be chemically bonded, could lead to the development of new, highly effective, and durable flame retardants for textiles, electronics, and construction materials.
Ion-Conducting Membranes: The phosphinic acid groups, which can be obtained by hydrolysis of the P-Cl bond in polymers derived from this compound, can act as proton exchange sites. This makes them promising candidates for the development of novel polymer electrolyte membranes (PEMs) for fuel cells and other electrochemical devices. Research could target the optimization of ion conductivity, mechanical strength, and thermal stability of these membranes.
Adhesives and Coatings: The vinyl groups allow for polymerization, while the phosphorus-containing moiety can enhance adhesion to various substrates, including metals and ceramics. This dual functionality can be exploited to design high-performance adhesives and corrosion-resistant coatings.
Hydrogels and Biomaterials: By copolymerizing this compound with hydrophilic monomers, it is possible to create functional hydrogels. These materials could find applications in drug delivery, tissue engineering, and as absorbents for environmental remediation due to the chelating ability of the phosphinic acid groups.
A hypothetical data table illustrating the potential properties of polymers derived from this compound is presented below:
| Polymer Type | Potential Application | Key Properties |
| Homopolymer | Flame Retardant | High char yield, self-extinguishing |
| Copolymer with Acrylic Acid | Ion-Exchange Resin | High ion-exchange capacity, good thermal stability |
| Copolymer with Ethylene Glycol | Biocompatible Hydrogel | Swelling capacity, potential for drug loading |
| Surface-grafted on Silica | Functionalized Filler | Improved dispersion in polymer composites, enhanced thermal stability |
Development of Highly Selective Catalytic Systems
The phosphorus center in this compound and its derivatives can act as a ligand for transition metals, opening up possibilities for the development of novel catalytic systems. The electronic and steric properties of the phosphorus atom can be tuned by modifying the substituents, allowing for the design of highly selective catalysts.
Future research could explore:
Asymmetric Catalysis: Chiral ligands derived from this compound could be synthesized and employed in asymmetric catalysis to produce enantiomerically pure compounds, which are of great importance in the pharmaceutical and fine chemical industries.
Polymer-Supported Catalysts: Immobilizing catalytic species onto a polymer backbone derived from this compound could facilitate catalyst recovery and reuse, making industrial processes more sustainable and economical.
Integration with Emerging Technologies (e.g., AI in materials characterization)
The integration of computational tools and artificial intelligence (AI) can significantly accelerate the discovery and optimization of materials based on this compound.
Materials Informatics: AI algorithms can be trained on existing data to predict the properties of new polymers and materials, guiding experimental efforts towards the most promising candidates. This can save significant time and resources compared to traditional trial-and-error approaches.
High-Throughput Screening: Automated synthesis and characterization platforms, guided by AI, could be used to rapidly screen a large number of derivatives and polymerization conditions to identify materials with optimal performance for specific applications.
In Silico Design: Molecular modeling and simulation can provide insights into the structure-property relationships of this compound-based materials at the atomic level, aiding in the rational design of new materials with tailored functionalities.
Interdisciplinary Research Synergies
Realizing the full potential of this compound will require a collaborative, interdisciplinary approach involving researchers from various fields.
Chemical Engineering: Expertise in reactor design, process optimization, and scale-up will be crucial for developing efficient and commercially viable production methods.
Materials Science: Materials scientists will play a key role in characterizing the physical and chemical properties of the resulting polymers and composites, and in fabricating functional devices.
Biotechnology: Collaboration with biotechnologists could lead to the development of novel biocompatible materials for medical applications, such as drug delivery systems and tissue scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
